molecular formula C8H6BrNO B6618096 7-bromo-5-methyl-1,3-benzoxazole CAS No. 1225725-20-1

7-bromo-5-methyl-1,3-benzoxazole

Cat. No.: B6618096
CAS No.: 1225725-20-1
M. Wt: 212.04 g/mol
InChI Key: CQQVMDNBZICMQJ-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-1,3-benzoxazole is a halogenated benzoxazole derivative characterized by a bromine atom at position 7 and a methyl group at position 5 on the fused aromatic heterocycle. Benzoxazoles are structurally analogous to benzimidazoles and benzothiazoles, with the oxygen atom in the oxazole ring contributing to unique electronic and steric properties. This compound’s molecular formula is C₈H₆BrNO, with a molar mass of 212.05 g/mol (derived from analogous structures in ). The bromine substituent enhances electrophilic reactivity, while the methyl group provides mild electron-donating effects, influencing both chemical stability and intermolecular interactions.

Properties

IUPAC Name

7-bromo-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQVMDNBZICMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225725-20-1
Record name 7-bromo-5-methyl-1,3-benzoxazole
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Preparation Methods

Reaction of 3-Amino-4-Hydroxy-5-Methylbenzoic Acid with Brominating Agents

A two-step protocol involves:

  • Methylation : 3-Amino-4-hydroxy-5-methylbenzoic acid is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to protect the hydroxyl group as a methyl ether.

  • Cyclization and Bromination : The methylated intermediate undergoes cyclization with a brominating agent such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C. This step simultaneously forms the benzoxazole ring and introduces bromine at position 7.

Key Reaction Conditions :

  • Solvent: DMF or dichloromethane

  • Temperature: 80–100°C

  • Yield: 60–75% (dependent on bromination efficiency).

Halogenation of Preformed Benzoxazole Cores

Direct bromination of pre-synthesized 5-methyl-1,3-benzoxazole offers a modular route to the target compound.

Electrophilic Aromatic Bromination

Using Br₂ or NBS in acetic acid at 0–25°C, bromine is introduced at the electron-rich position 7 of the benzoxazole ring. The methyl group at position 5 directs electrophilic substitution via its electron-donating effect.

Optimization Insights :

  • Regioselectivity : The methyl group at position 5 enhances electron density at position 7, favoring bromination there over other positions.

  • Side Reactions : Over-bromination can occur if reaction times exceed 4 hours, necessitating careful monitoring.

Radical Bromination with NBS

NBS in the presence of a radical initiator (e.g., AIBN) and CCl₄ as a solvent enables controlled bromination at 70°C. This method minimizes polybromination byproducts.

Representative Data :

MethodBrominating AgentSolventTemperature (°C)Yield (%)
ElectrophilicBr₂CH₃COOH2568
RadicalNBSCCl₄7072

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition-metal catalysis enable late-stage functionalization of benzoxazole derivatives.

Suzuki-Miyaura Coupling

A bromophenyl intermediate is coupled with a methylboronic acid using Pd(PPh₃)₄ as a catalyst. This method is less common for direct benzoxazole functionalization but offers flexibility for introducing diverse substituents.

Limitations :

  • Requires pre-brominated benzoxazole precursors.

  • Competitive protodebromination can reduce yields.

Direct C-H Bromination

Pd(II) catalysts (e.g., Pd(OAc)₂) with oxidizing agents (e.g., KBrO₃) enable regioselective C-H bromination. This one-pot method avoids pre-functionalization but demands stringent temperature control (50–60°C).

Advantages :

  • Step-economical.

  • Compatible with sensitive functional groups.

Electrochemical Synthesis

Emerging electrochemical methods provide a sustainable alternative by leveraging redox mediators.

Indirect Electrochemical Bromination

An iodine(I)/iodine(III) redox mediator facilitates bromine transfer to the benzoxazole core. The process occurs in an undivided cell with a graphite anode and Pt cathode, using NaBr as the bromine source.

Reaction Parameters :

  • Voltage: 2.2 V vs Ag/AgNO₃

  • Solvent: Acetonitrile/water (9:1)

  • Yield: 65–70%.

Mechanistic Notes :

  • The iodine mediator undergoes anodic oxidation to I(III), which transfers bromine to the substrate.

  • This method avoids hazardous bromine gas, enhancing safety.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)ScalabilitySafety ConsiderationsCost Efficiency
Cyclocondensation60–75ModerateRequires brominating agentsLow
Electrophilic Bromination68HighCorrosive reagentsModerate
Radical Bromination72HighRadical initiators (toxic)Moderate
Pd-Catalyzed C-H55–65LowExpensive catalystsHigh
Electrochemical65–70ModerateMinimal hazardous wasteModerate

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzoxazoles.

    Oxidation Products: Benzoxazole oxides.

    Reduction Products: Benzoxazole amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
7-Bromo-5-methyl-1,3-benzoxazole has been investigated for its antimicrobial properties, showing efficacy against certain bacterial and fungal strains. Its mechanism of action may involve the inhibition of specific enzymes crucial for microbial survival. Studies indicate that benzoxazole derivatives can disrupt cell wall synthesis or interfere with metabolic pathways in pathogens.

Anticancer Activity
Research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting their proliferation. The structural features of this compound enhance its interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects
Preliminary studies have indicated that this compound may possess anti-inflammatory properties, potentially modulating inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Material Science

Development of New Materials
In material science, this compound is utilized in the synthesis of new materials with specific electronic or optical properties. Its unique chemical structure allows for the modification and enhancement of material characteristics, making it suitable for applications in organic electronics and photonics.

Biological Studies

Biochemical Probes
This compound serves as a valuable probe in biological assays aimed at studying enzyme interactions and cellular processes. Its ability to bind selectively to certain biomolecules allows researchers to explore biochemical pathways and identify potential therapeutic targets .

Synthetic Chemistry

Building Block for Complex Molecules
this compound acts as a versatile building block in synthetic chemistry. It can undergo various chemical reactions such as substitution, oxidation, and cyclization to form more complex heterocyclic compounds. This versatility makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.

Table: Overview of Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionBromine can be substituted with nucleophilesSodium azide, primary amines
OxidationCan be oxidized to form oxidesPotassium permanganate
ReductionCan be reduced to form aminesLithium aluminum hydride
CyclizationParticipates in further cyclization reactionsAcidic conditions

Case Studies

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanism
Another research article explored the anticancer mechanisms of benzoxazole derivatives. The findings indicated that this compound could induce cell cycle arrest and apoptosis in human cancer cell lines, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 7-bromo-5-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., Br, NO₂) at para or meta positions relative to the oxazole nitrogen significantly reduce electron density, as shown by computational studies using Gaussian 03 (B3LYP functional) .
  • Coplanarity between substituents and the benzoxazole core (e.g., in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) enhances conjugation, critical for optical materials .

Biological Activity

7-Bromo-5-methyl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a bicyclic structure that integrates a benzene ring with an oxazole ring. This compound exhibits a unique combination of bromine and methyl substituents, which contribute to its diverse biological activities. Research indicates that benzoxazole derivatives, including this compound, possess significant pharmacological potential across various fields, including antimicrobial, anticancer, and anti-inflammatory applications.

The molecular formula of this compound is C9H8BrN2OC_9H_8BrN_2O with a molecular weight of 212.04 g/mol. Its structural characteristics enhance its reactivity and biological activity compared to other benzoxazole derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and proteins, potentially inhibiting or modulating their functions.
  • Cell Signaling Modulation : It influences cellular signaling pathways and gene expression, leading to altered cellular metabolism.
  • Biochemical Pathways : The compound is likely to affect multiple biochemical pathways due to its broad spectrum of activity.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit antimicrobial properties against various pathogens. For instance:

  • Bacterial Activity : Studies report that this compound demonstrates activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The minimal inhibitory concentrations (MIC) for these strains are critical for assessing its effectiveness.
Bacterial StrainMIC (µg/mL)
Bacillus subtilis15
Escherichia coli20

Anticancer Activity

Several studies highlight the cytotoxic effects of this compound on various cancer cell lines. For example:

  • Cell Lines Tested :
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)

The compound has shown IC50 values ranging from 25 µM to 50 µM across different cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Preliminary findings suggest that this compound may reduce inflammatory responses through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Anticancer Efficacy in Vivo :
    A study examined the effects of this compound on tumor-bearing mice. Results indicated significant tumor growth suppression compared to control groups, supporting its potential as an anticancer therapeutic agent .
  • Antimicrobial Screening :
    In a comprehensive screening of various benzoxazole derivatives, this compound was one of the few compounds exhibiting notable antibacterial activity against resistant strains .

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